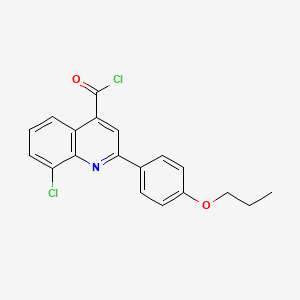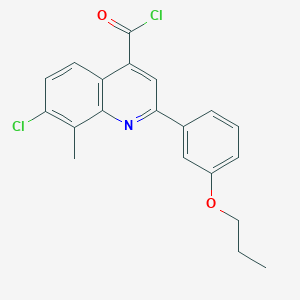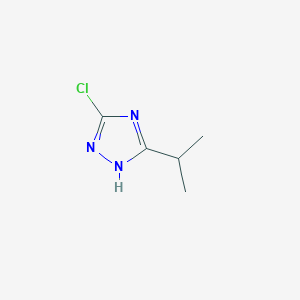![molecular formula C14H8Cl4O2 B1453490 5-クロロ-2-[(3,4-ジクロロベンジル)オキシ]ベンゾイルクロリド CAS No. 1160260-22-9](/img/structure/B1453490.png)
5-クロロ-2-[(3,4-ジクロロベンジル)オキシ]ベンゾイルクロリド
説明
科学的研究の応用
プロテオミクス研究
この化合物は、タンパク質の構造と機能、特に大規模なタンパク質の研究であるプロテオミクスに使用されます。他の分子との相互作用を研究するために、タンパク質やペプチドの修飾に使用されます .
ベンザミド誘導体の合成
これは、新しい医薬品や農薬の開発において重要な、さまざまなベンザミド誘導体の合成において重要な基質として機能します .
実験室用化学試薬
実験室用化学物質として、新しい化合物を合成したり、化学的性質を研究したりするために、さまざまな化学反応やプロセスで使用されます .
食品および医薬品産業
食品および医薬品産業では、この化合物の誘導体は、添加剤または治療薬として潜在的な用途を持つより複雑な分子の合成における中間体として使用される可能性があります .
農薬および殺生物剤の開発
この化学物質は、農薬や殺生物剤の開発にも使用され、有害生物を制御する物質の開発に貢献しています .
材料科学
材料科学では、材料の表面特性を変更するために使用でき、特定の所望の特性を持つ新しい材料の開発につながります .
分析化学
分析化学では、機器の校正や新しい分析方法の開発のために、標準または試薬として使用されます .
環境科学
作用機序
Target of Action
It’s known that similar compounds, such as dichlorobenzyl alcohol, have been shown to interact with sodium channels and proteins .
Mode of Action
The mode of action of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride involves a series of chemical reactions. It is believed to undergo free radical reactions, nucleophilic substitutions, and oxidations . The compound may interact with its targets, leading to changes in their function and structure .
Biochemical Pathways
It’s likely that the compound affects multiple pathways due to its potential interactions with various targets .
Pharmacokinetics
The compound’s molecular weight of 35003 suggests that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been shown to cause changes in cellular function and structure .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context of the reaction. The compound’s interaction with enzymes such as proteases and kinases can alter the activity of these enzymes, leading to changes in protein function and signaling pathways .
Cellular Effects
The effects of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain signaling pathways, leading to reduced cell proliferation or altered metabolic activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it may activate kinases by promoting their phosphorylation activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic activity. These interactions can result in altered metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may target the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLYGUSUPFWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202208 | |
| Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160260-22-9 | |
| Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)


